5-[(2-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c23-18-5-2-1-4-16(18)14-30-21-15-29-17(12-19(21)26)13-24-7-9-25(10-8-24)22(27)20-6-3-11-28-20/h1-6,11-12,15H,7-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXAYKPFKKPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,5-Diketones
The pyranone ring is synthesized via acid-catalyzed cyclization of 1,5-diketones. A representative protocol from patent EP4212522A1 involves:
Procedure :
- Dissolve ethyl acetoacetate (10 mmol) and methyl vinyl ketone (12 mmol) in anhydrous toluene.
- Add p-toluenesulfonic acid (0.5 mmol) and reflux at 110°C under argon for 8 hr.
- Cool, wash with saturated NaHCO₃, and recrystallize from ethanol/water (7:3) to yield 4H-pyran-4-one (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | 110°C |
| Yield | 78% |
Introduction of the 5-[(2-Chlorophenyl)methoxy] Group
Mitsunobu Etherification
Patent US11098032B2 details Mitsunobu conditions for attaching aryloxy groups to pyranones:
Procedure :
- Suspend 4H-pyran-4-one (5 mmol), 2-chlorobenzyl alcohol (6 mmol), and triphenylphosphine (6 mmol) in THF.
- Add diethyl azodicarboxylate (DEAD; 6 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hr, concentrate, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Optimization Insights :
- Excess 2-chlorobenzyl alcohol (1.2 eq) improves yield to 85%.
- Lower temperatures (0–5°C) minimize side reactions.
Functionalization at Position 2: Piperazinylmethyl Installation
Bromomethylation Followed by Nucleophilic Substitution
A two-step sequence from EP4212522A1:
Step 1: Bromomethylation
- React 5-[(2-chlorophenyl)methoxy]-4H-pyran-4-one (5 mmol) with N-bromosuccinimide (6 mmol) and benzoyl peroxide (0.1 mmol) in CCl₄.
- Reflux for 6 hr, cool, filter, and concentrate to obtain 2-bromomethyl intermediate (72% yield).
Step 2: Piperazine Coupling
- Suspend 2-bromomethyl intermediate (4 mmol) and piperazine (8 mmol) in DMF.
- Add K₂CO₃ (10 mmol) and stir at 60°C for 24 hr.
- Extract with EtOAc, wash with brine, and dry over MgSO₄ (68% yield).
Acylation of Piperazine with Furan-2-carbonyl Chloride
Schotten-Baumann Conditions
Adapted from PubChem CID 2366734:
Procedure :
- Dissolve 2-(piperazin-1-ylmethyl) intermediate (3 mmol) in anhydrous CH₂Cl₂.
- Add furan-2-carbonyl chloride (3.3 mmol) and triethylamine (6 mmol) at 0°C.
- Stir at room temperature for 4 hr, wash with 1M HCl, dry, and recrystallize from MeOH (81% yield).
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 2.4 Hz, 1H, furan H-5), 6.65 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 5.12 (s, 2H, OCH₂Ar), 3.82 (s, 2H, NCH₂pyran).
- HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Assembly
Industrial-Scale Considerations
Solvent Recycling
Patent EP4212522A1 highlights toluene recovery via distillation (90% efficiency) to minimize waste.
Catalytic Improvements
Replacing DEAD with diisopropyl azodicarboxylate (DIAD) improves safety profile during Mitsunobu reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine moiety.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorobenzyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
- Antimicrobial Activity :
- Anticancer Potential :
- CNS Activity :
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Properties :
- Neuropharmacological Studies :
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine Substituents
The piperazine ring’s substitution pattern significantly influences physicochemical properties and bioactivity. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Piperazine Substituent Effects: The 2-fluorophenyl analog (Table 1, Row 2) replaces the furan-2-carbonyl group with a halogenated aromatic ring, reducing polarity and molecular weight (428.89 vs. 453.90 g/mol) . The methanethione derivative (Row 4) replaces the carbonyl with a thione, altering electronic properties and hydrogen-bonding capacity .
Core Structure Variations :
- While the target compound retains the 4H-pyran-4-one core, analogs like the sulfonyl-piperazine (Row 3) and thione-furan (Row 4) adopt distinct heterocyclic backbones, which may shift target selectivity.
Functional Group Impact on Physicochemical Properties
- Lipophilicity : The 2-chlorophenylmethoxy group enhances lipophilicity across all analogs, but substitutions like the sulfonyl group (Row 3) introduce polar sulfone moieties, balancing solubility.
Research Findings and Limitations
Gaps in Evidence
- No pharmacological data (e.g., IC₅₀, bioavailability) are provided in the referenced evidence, limiting direct bioactivity comparisons.
Biological Activity
The compound 5-[(2-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that derivatives of pyranones exhibit significant anticancer properties. The presence of the piperazine moiety enhances the compound's ability to inhibit tumor growth by targeting various signaling pathways involved in cancer progression. In vitro studies have shown that compounds with similar structures can inhibit the activity of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Antimicrobial Activity
The compound's antibacterial properties have been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary results suggest that it exhibits moderate to strong antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer’s disease and urinary tract infections, respectively. The binding affinity to bovine serum albumin (BSA) indicates good bioavailability and stability in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- VEGFR Inhibition : The compound may inhibit VEGFR signaling, thereby reducing angiogenesis in tumors.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Enzyme Interaction : The structural features facilitate binding to active sites of enzymes, inhibiting their function.
Study 1: Anticancer Efficacy
A study conducted on a series of pyranone derivatives demonstrated that modifications at the piperazine position significantly enhanced anticancer activity. The most potent derivative exhibited IC50 values comparable to established chemotherapeutics, highlighting the potential of this class of compounds in cancer therapy .
Study 2: Antimicrobial Assessment
In another investigation, the synthesized compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, suggesting a promising avenue for overcoming antibiotic resistance .
Table 1: Biological Activity Summary
Q & A
What are the common synthetic routes for synthesizing 5-[(2-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Pyran Formation: The pyran-4-one ring is constructed via cyclization of a diketone precursor under acidic or basic conditions.
Substituent Introduction:
- The 2-chlorophenylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction using 2-chlorobenzyl alcohol.
- The piperazine-furanoyl moiety is coupled via reductive amination or alkylation. Piperazine derivatives are pre-functionalized with furan-2-carbonyl chloride to form the 4-(furan-2-carbonyl)piperazine intermediate, which is then methylated at the pyran-2 position .
Key Conditions:
- Use of anhydrous solvents (e.g., THF, DMF) and catalysts like Pd/C for hydrogenation.
- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
How is the structural identity of this compound confirmed post-synthesis?
Level: Basic
Methodological Answer:
A combination of analytical techniques is employed:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm for chlorophenyl and furan), piperazine methylene (δ 2.5–3.5 ppm), and pyran carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) matching the theoretical mass (e.g., 428.13 for C₂₃H₂₂ClFN₂O₃) .
- X-ray Crystallography: Resolves stereochemistry and bond lengths, particularly for the piperazine-furanoyl linkage (e.g., C=O bond ~1.22 Å) .
What pharmacological targets are hypothesized for this compound, and how can they be validated experimentally?
Level: Advanced
Methodological Answer:
Hypothesized Targets:
- GPCRs (e.g., serotonin/dopamine receptors): Piperazine derivatives are known modulators .
- Kinase Inhibition: The furan-carbonyl group may interact with ATP-binding pockets .
Validation Strategies:
In Silico Docking: Use tools like AutoDock to predict binding affinity to target proteins (e.g., 5-HT₂A receptor).
In Vitro Assays:
- Radioligand Binding Assays for GPCRs (IC₅₀ determination).
- Kinase Profiling Panels (e.g., Eurofins KinaseScreen) to assess inhibition .
Structure-Activity Relationship (SAR) Studies: Modify the furan or chlorophenyl groups and compare activity trends .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Variability in Assay Conditions (e.g., pH, serum proteins).
- Impurity Profiles: Trace solvents or byproducts (e.g., unreacted piperazine) may interfere.
Resolution Strategies:
Reproduce Experiments: Standardize protocols (e.g., fixed incubation times, serum-free conditions) .
Analytical Purity Checks: Use HPLC-MS to confirm >95% purity and quantify impurities .
Meta-Analysis: Compare data across studies using tools like RevMan to identify outliers or confounding variables .
What strategies optimize reaction yields for introducing the piperazine-furanoyl moiety?
Level: Advanced
Methodological Answer:
Key Variables:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine.
- Temperature: 60–80°C accelerates alkylation without side reactions.
- Stoichiometry: A 1.2:1 molar ratio of furan-2-carbonyl chloride to piperazine ensures complete acylation .
Design of Experiments (DoE): - Use fractional factorial designs to test interactions between variables (e.g., temperature vs. solvent). Response surface methodology (RSM) can model optimal conditions .
How can computational methods guide the design of derivatives with enhanced bioactivity?
Level: Advanced
Methodological Answer:
Quantum Mechanical Calculations:
- DFT (e.g., B3LYP/6-31G*) optimizes geometry and identifies reactive sites (e.g., electrophilic furan carbonyl) .
Pharmacophore Modeling:
- Define essential features (e.g., hydrogen bond acceptors at the piperazine N-atom) using tools like Schrödinger Phase.
ADMET Prediction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
